

# In Vitro Pharmacological Profile of Halostachine Hydrochloride: A Technical Guide

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## Compound of Interest

Compound Name: *Halostachine hydrochloride*

Cat. No.: *B12748465*

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## Introduction

**Halostachine hydrochloride**, also known as N-methylphenylethanolamine, is a naturally occurring protoalkaloid first isolated from the plant *Halostachys caspica*. Structurally, it is a phenethylamine derivative and shares similarities with endogenous catecholamines such as epinephrine and norepinephrine, as well as other sympathomimetic amines like ephedrine and synephrine. This technical guide provides a comprehensive overview of the in vitro effects of **Halostachine hydrochloride**, focusing on its interactions with adrenergic receptors and monoamine oxidases. The information presented herein is intended to support research and drug development efforts by providing a detailed summary of its pharmacological activity, supported by quantitative data, experimental methodologies, and visual representations of its signaling pathways.

## Quantitative Data Summary

The following tables summarize the available quantitative data on the in vitro functional potency, efficacy, and binding affinity of **Halostachine hydrochloride** at various human adrenergic receptor subtypes and its activity at the Trace Amine-Associated Receptor 1 (TAAR1).

**Table 1: Functional Potency (EC<sub>50</sub>) and Efficacy (E<sub>max</sub>) at  $\alpha_1$ -Adrenergic Receptors**

Receptor Subtype	EC <sub>50</sub> ( $\mu$ M)	E <sub>max</sub> (% of Adrenaline)
$\alpha_{1a}$ -Adrenergic	8.7	59% <a href="#">[1]</a>
$\alpha_{1e}$ -Adrenergic	1.1	77% <a href="#">[1]</a>
$\alpha_{1D}$ -Adrenergic	2.1	82% <a href="#">[1]</a>

Data from in vitro functional assays using transfected cell lines.[\[1\]](#)

**Table 2: Functional Potency (EC<sub>50</sub>) and Efficacy (E<sub>max</sub>) at  $\beta$ -Adrenergic and TAAR1 Receptors**

Receptor	EC <sub>50</sub> ( $\mu$ M)	E <sub>max</sub> (% of Full Agonist)	Full Agonist Reference
$\beta_2$ -Adrenergic	Not Available	~19% <a href="#">[1]</a>	Epinephrine
TAAR1	74	104%	Phenethylamine

**Table 3: Relative Binding Affinity of Halostachine at the  $\beta_2$ -Adrenergic Receptor**

Compound	Relative Affinity vs. Epinephrine
Halostachine	~1/120x

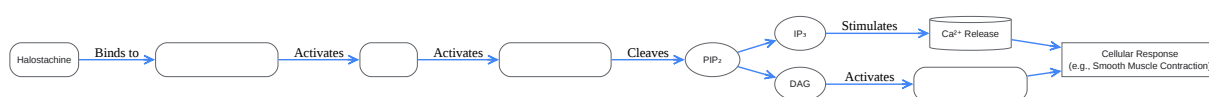
This data is derived from competition experiments with a radiolabeled ligand in a  $\beta_2$  adrenergic receptor preparation.

## Signaling Pathways

**Halostachine hydrochloride** exerts its effects by interacting with G protein-coupled receptors (GPCRs), primarily adrenergic receptors and TAAR1. The activation of these receptors initiates downstream signaling cascades that mediate various physiological responses.

## $\alpha_1$ -Adrenergic Receptor Signaling

Activation of  $\alpha_1$ -adrenergic receptors by Halostachine leads to the stimulation of the Gq protein pathway. This results in the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate ( $IP_3$ ) and diacylglycerol (DAG).  $IP_3$  mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to cellular responses such as smooth muscle contraction.

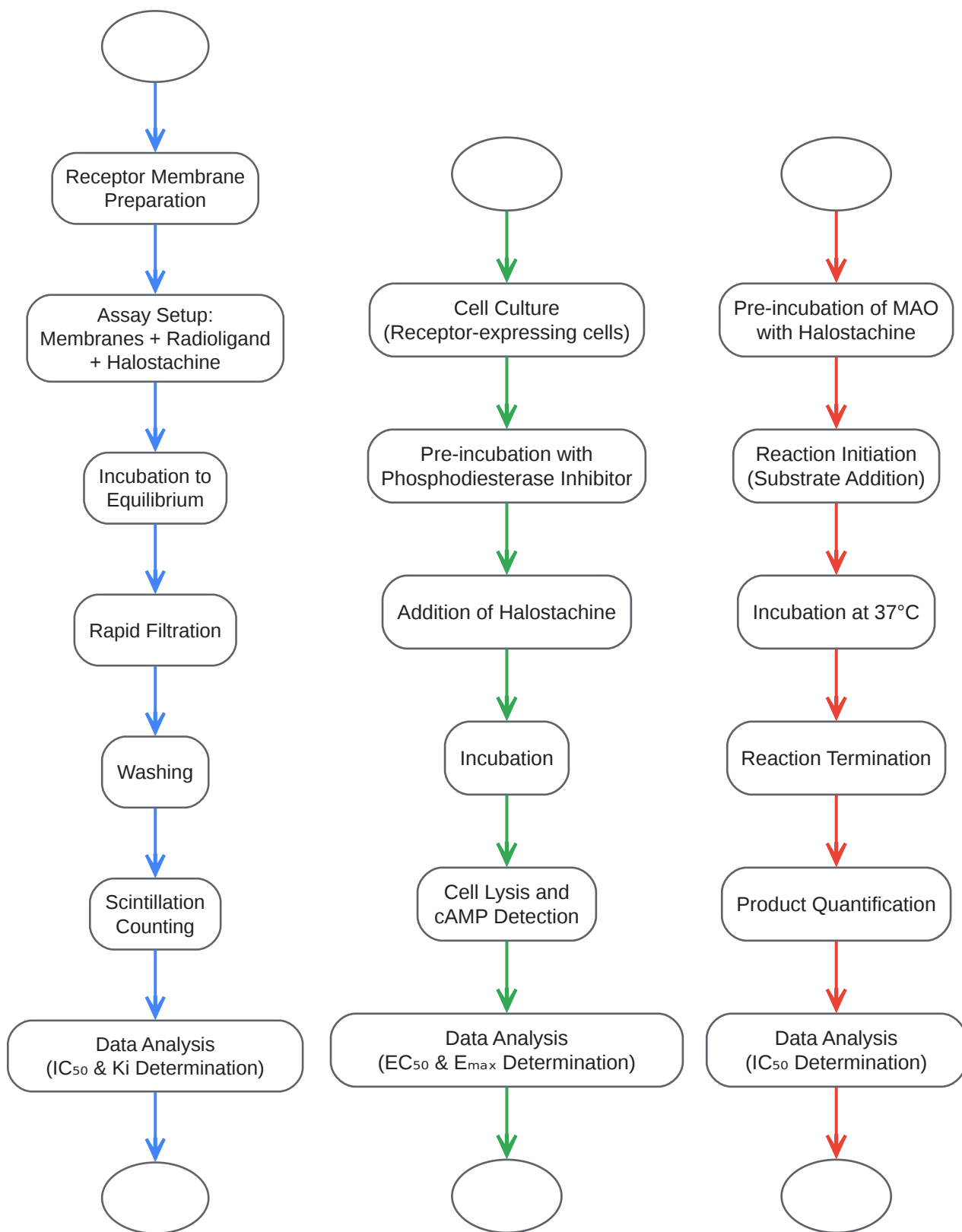


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### $\alpha_1$ -Adrenergic Receptor Gq Signaling Pathway

## $\beta$ -Adrenergic and TAAR1 Receptor Signaling

The interaction of Halostachine with  $\beta$ -adrenergic receptors and TAAR1 primarily involves the Gs protein pathway. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels activate protein kinase A (PKA), which phosphorylates downstream targets, resulting in various cellular effects, including smooth muscle relaxation and modulation of gene expression.



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## References

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